molecular formula C21H24O7 B10846757 annulin B

annulin B

Cat. No.: B10846757
M. Wt: 388.4 g/mol
InChI Key: OHWPXNCKGWEEQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Annulin B involves a regioselective Diels-Alder reaction between a pyranobenzoquinone dienophile and a silyl enol ether diene . The key steps in the synthesis include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Annulin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranonaphthoquinone derivatives, which can exhibit different biological activities .

Properties

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 8-ethyl-9-hydroxy-2,4,4,7-tetramethyl-3,5,10-trioxo-4a,10a-dihydrobenzo[g]chromene-2-carboxylate

InChI

InChI=1S/C21H24O7/c1-7-10-9(2)8-11-12(14(10)22)16(24)17-13(15(11)23)20(3,4)18(25)21(5,28-17)19(26)27-6/h8,13,17,22H,7H2,1-6H3

InChI Key

OHWPXNCKGWEEQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C1C)C(=O)C3C(C2=O)OC(C(=O)C3(C)C)(C)C(=O)OC)O

Origin of Product

United States

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